molecular formula C24H18ClFN2O2S2 B11973869 3-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11973869
M. Wt: 485.0 g/mol
InChI Key: ZVAWEVPRCVOFGM-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzothienopyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a fluorophenyl group, and a tetrahydrobenzothienopyrimidinone core

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, each requiring specific reaction conditions and reagents

    Synthesis of Benzothienopyrimidinone Core: The core structure can be synthesized through a series of cyclization reactions involving thiophene derivatives and appropriate amines.

    Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Introduction of Fluorophenyl Group: The fluorophenyl group is incorporated through a similar nucleophilic substitution reaction using 4-fluorobenzyl chloride.

    Final Assembly: The final step involves the coupling of the synthesized intermediates under specific conditions to form the target compound.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

3-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:

  • 3-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one : This compound shares a similar core structure but may have different substituents, leading to variations in its chemical and biological properties.
  • Benzothienopyrimidines : Other compounds in this class may have different substituents on the benzothienopyrimidinone core, resulting in unique properties and applications.
  • Phenyl-substituted Pyrimidines : Compounds with phenyl groups substituted at different positions on the pyrimidine ring can exhibit different reactivity and biological activities.

The uniqueness of 3-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of substituents and the resulting properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C24H18ClFN2O2S2

Molecular Weight

485.0 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C24H18ClFN2O2S2/c25-15-7-11-17(12-8-15)28-23(30)21-18-3-1-2-4-20(18)32-22(21)27-24(28)31-13-19(29)14-5-9-16(26)10-6-14/h5-12H,1-4,13H2

InChI Key

ZVAWEVPRCVOFGM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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